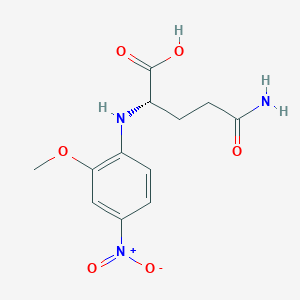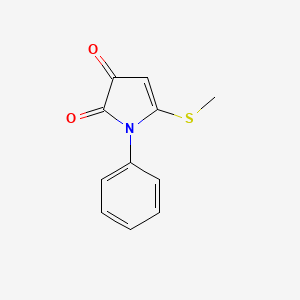![molecular formula C12H9ClO2 B14278942 [1,1'-Biphenyl]diol, 4-chloro- CAS No. 138396-05-1](/img/structure/B14278942.png)
[1,1'-Biphenyl]diol, 4-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]diol, 4-chloro-: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a hydroxyl group attached to each benzene ring and a chlorine atom attached to one of the benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]diol, 4-chloro- can be achieved through several methods. One common approach involves the chlorination of biphenyl followed by hydroxylation. The chlorination step typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The hydroxylation step can be carried out using reagents like sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]diol, 4-chloro- often involves large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: [1,1’-Biphenyl]diol, 4-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding biphenyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl compounds.
Substitution: Substituted biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: [1,1’-Biphenyl]diol, 4-chloro- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In industrial applications, [1,1’-Biphenyl]diol, 4-chloro- is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]diol, 4-chloro- involves its interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparación Con Compuestos Similares
4-chlorobiphenyl: A monochlorobiphenyl with a chlorine substituent at position 4.
[1,1’-Biphenyl]-4,4’-diol: A biphenyl derivative with hydroxyl groups at positions 4 and 4’.
Uniqueness: [1,1’-Biphenyl]diol, 4-chloro- is unique due to the presence of both hydroxyl and chlorine functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
138396-05-1 |
|---|---|
Fórmula molecular |
C12H9ClO2 |
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
3-chloro-6-phenylbenzene-1,2-diol |
InChI |
InChI=1S/C12H9ClO2/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7,14-15H |
Clave InChI |
SBZPASPFBUIKKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)


![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)

![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)



